3-(2,4-dimethoxyphenyl)-8-[4-(methylsulfanyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-(2,4-dimethoxyphenyl)-8-[4-(methylsulfanyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyridothiadiazines. This compound is characterized by its unique structure, which includes a pyrido[2,1-b][1,3,5]thiadiazine core, substituted with various functional groups such as dimethoxyphenyl, methylsulfanylphenyl, and a carbonitrile group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-(2,4-dimethoxyphenyl)-8-[4-(methylsulfanyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2,4-dimethoxybenzaldehyde with 4-(methylsulfanyl)aniline to form an intermediate Schiff base. This intermediate is then cyclized with thiourea and a suitable catalyst under controlled conditions to form the pyridothiadiazine core.
Chemical Reactions Analysis
3-(2,4-dimethoxyphenyl)-8-[4-(methylsulfanyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
3-(2,4-dimethoxyphenyl)-8-[4-(methylsulfanyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(2,4-dimethoxyphenyl)-8-[4-(methylsulfanyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition of their activity. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling and regulation. Additionally, the compound can induce apoptosis in cancer cells by activating specific apoptotic pathways .
Comparison with Similar Compounds
3-(2,4-dimethoxyphenyl)-8-[4-(methylsulfanyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can be compared with other similar compounds, such as:
3,4-Dimethoxyphenylacetonitrile: This compound shares the dimethoxyphenyl group but lacks the pyridothiadiazine core and other functional groups, resulting in different chemical and biological properties.
(2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone: This compound has similar phenyl and methylsulfanyl groups but differs in its core structure, leading to distinct reactivity and applications.
The unique combination of functional groups and the pyridothiadiazine core in this compound imparts specific properties that make it valuable for various scientific research applications.
Properties
Molecular Formula |
C23H23N3O3S2 |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
3-(2,4-dimethoxyphenyl)-8-(4-methylsulfanylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C23H23N3O3S2/c1-28-16-6-9-20(21(10-16)29-2)25-13-26-22(27)11-18(19(12-24)23(26)31-14-25)15-4-7-17(30-3)8-5-15/h4-10,18H,11,13-14H2,1-3H3 |
InChI Key |
OOBHWHIREXBVLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=C(C=C4)SC)OC |
Origin of Product |
United States |
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